molecular formula C9H8BrN B157855 5-Bromo-3-methyl-1h-indole CAS No. 10075-48-6

5-Bromo-3-methyl-1h-indole

Cat. No. B157855
CAS RN: 10075-48-6
M. Wt: 210.07 g/mol
InChI Key: GDQXDVJFMLNXHX-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrN and a molecular weight of 210.07 . It is a solid substance and is often used in laboratory settings .


Synthesis Analysis

The synthesis of 5-Bromo-3-methyl-1H-indole and its derivatives has been reported in several studies. One approach involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . Another method involves electrophilic substitution at the 1st position of ®-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole with various halides .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methyl-1H-indole consists of a bromine atom attached to the 5th position of the indole ring and a methyl group attached to the 3rd position . The InChI key for this compound is GDQXDVJFMLNXHX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-3-methyl-1H-indole is a solid substance with a melting point of 78-82 °C . It should be stored at a temperature of 2-8°C . The compound’s SMILES string is Cc1c[nH]c2ccc(Br)cc12 .

Scientific Research Applications

Crystal Structure Analysis and Intermolecular Interactions

5-Bromo-3-methyl-1H-indole is utilized in crystallographic studies to understand molecular interactions. For instance, Barakat et al. (2017) explored the crystal structure, Hirshfeld surface, and thermal analysis of a derivative of 5-Bromo-3-methyl-1H-indole, revealing insights into short intermolecular connections and molecular orbital energy levels (Barakat et al., 2017).

Antagonists for Cognitive Disorders

The compound has been incorporated into the development of selective serotonin receptor antagonists. Nirogi et al. (2017) reported on a derivative showing high affinity for human 5-HT6R and potential for treating cognitive disorders (Nirogi et al., 2017).

Synthesis of Bioactive Compounds

5-Bromo-3-methyl-1H-indole is integral in synthesizing various bioactive compounds. Očenášová et al. (2015) synthesized brominated spiroindole derivatives with noted anticancer activity, particularly against leukemia cell lines (Očenášová et al., 2015).

Anticancer and Anti-vascular Effects

Mahal et al. (2016) developed indole derivatives from 5-Bromo-3-methyl-1H-indole, exhibiting significant cytotoxic and anti-vascular effects on chemoresistant cancer cells and tumors (Mahal et al., 2016).

Inhibition of Peptide Deformylase

Petit et al. (2009) explored the inhibition of peptide deformylases (PDFs) and antibacterial activities using derivatives of 5‐Bromo‐1H‐indole‐3‐acetohydroxamic acid, showing potential in antibacterial applications (Petit et al., 2009).

Bromination Reactions in Organic Synthesis

Irikawa et al. (1989) demonstrated the use of 5-Bromo-3-methyl-1H-indole in bromination reactions, important in organic synthesis and medicinal chemistry (Irikawa et al., 1989).

Antimicrobial Activities

Segraves and Crews (2005) investigated brominated tryptophan alkaloids, including derivatives of 5-Bromo-3-methyl-1H-indole, revealing antimicrobial properties against certain bacterial strains (Segraves & Crews, 2005).

Fluorescence and Photophysical Properties

Pereira et al. (2010) synthesized new indole derivatives from 5-Bromo-3-methyl-1H-indole and studied their photophysical properties, indicating potential as fluorescent probes (Pereira et al., 2010).

Safety And Hazards

5-Bromo-3-methyl-1H-indole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Indole derivatives, including 5-Bromo-3-methyl-1H-indole, have attracted increasing attention in recent years due to their wide range of biological activities . Future research may focus on further exploring the biological potential of these compounds and developing novel synthetic methods .

properties

IUPAC Name

5-bromo-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXDVJFMLNXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291942
Record name 5-bromo-3-methyl-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-1h-indole

CAS RN

10075-48-6
Record name 10075-48-6
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Record name 5-bromo-3-methyl-1h-indole
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Record name 5-Bromo-3-methyl-1H-indole
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indole-3-carbaldehyde (5.0 g, 22.3 mmol) in THF (80 mL) was added LiAlH4 (1.70 g, 44.6 mmol). The resulting solution was stirred for 2 h under reflux, then poured into 1N NaOH solution (150 mL), extracted with ethyl acetate (3×100 mL), dried over anhydrous sodium sulfate, and then concentrated under vacuum to give a residue, which was purified via silica gel chromatography (3% ethyl acetate in petroleum ether) to afford 5-bromo-3-methyl-1H-indole as a white solid (3.4 g, 73%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
S Petit, Y Duroc, V Larue, C Giglione… - ChemMedChem …, 2009 - Wiley Online Library
… 5-Bromo-3-methyl-1H-indole (21 b): A solution of 20 b (1 g, 4.5 mmol) in dry THF (8.5 mL) was added dropwise with stirring and under argon to a suspension of LiAlH 4 (340 mg, 9 mmol…
Y AaminaNaaz, J Kamalraja, PT Perumal… - IUCrData, 2016 - iucrdata.iucr.org
… The title compound contain 5-bromo-3-methyl-1H-indole connected to the 5-benzoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile system and a dimethyl sulfoxide solvent molecule (Fig. 1)…
Number of citations: 5 iucrdata.iucr.org
A El-Khouly, S Öztürk Yildirim, RJ Butcher… - … Section E: Structure …, 2012 - scripts.iucr.org
… 1), 5-bromo-3-methyl-1H-indole connected to the 3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione system and the disordered dimethyl sulfoxide solvent molecule. The Br—C bond …
Number of citations: 10 scripts.iucr.org
MP Lézé, ML Borgne, P Marchand… - Journal of Enzyme …, 2004 - Taylor & Francis
… The synthesis of 5-bromo-3-methyl-1H-indole 4 has been previously described.5-Bromo-1H-indole 9, 5-chloro-1H-indole 10, 5-fluoro-1H-indole 11 and 2-methyl-1H-indole 13 were …
Number of citations: 69 www.tandfonline.com
S Zhang, Y Han, J He, Y Zhang - The Journal of Organic …, 2018 - ACS Publications
… 5-Phenyl-1H-indole, 1,2-dimethylindole, and 5-bromo-3-methyl-1H-indole were purchased from J&K. Cyclohexane, Et 3 N (TEA), and methyl tert-butyl ether (TBME) were purchased …
Number of citations: 45 pubs.acs.org
IA Wani, S Das, S Mondal… - The Journal of Organic …, 2018 - ACS Publications
… Further, 5-bromo-3-methyl-1H-indole (1b) and 3,5-dimethylindole (1c) were investigated as nucleophiles with (S)-2a (ee >99%) and 4-nitrobenzaldehyde 4a to obtain (1R,3S)-5p,q in …
Number of citations: 16 pubs.acs.org
M Le Naour, V Leclerc, A Farce, DH Caignard… - …, 2012 - Wiley Online Library
Compounds that simultaneously activate peroxisome proliferator‐activated receptor (PPAR) subtypes α and γ have the potential to effectively treat dyslipidemia and type 2 diabetes (T2D…
D Borkin, J Pollock, K Kempinska… - Journal of medicinal …, 2016 - ACS Publications
Development of potent small molecule inhibitors of protein–protein interactions with optimized druglike properties represents a challenging task in lead optimization process. Here, we …
Number of citations: 70 pubs.acs.org
Z Fang, CB Marshall, T Nishikawa, AD Gossert… - Cell chemical …, 2018 - cell.com
… Frag 2, 5-bromo-3-methyl-1H-indole, is commercially available (CAS Registry Number 1007548-6). The cLogP values of compounds were calculated from ALOGPS 2.1 (http://www.…
Number of citations: 67 www.cell.com
K Dong, J Li, RP Li, M Mao, J Liu… - The Journal of Organic …, 2022 - ACS Publications
A simple and efficient method for structurally diverse symmetrical and unsymmetrical 3,3′- and 2,3′-bisindolylmethanes has been developed through a one-pot sequential reaction …
Number of citations: 2 pubs.acs.org

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